molecular formula C19H23N3O3 B6092054 1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine

1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine

Cat. No.: B6092054
M. Wt: 341.4 g/mol
InChI Key: PRRUOEBFNRPUKU-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a nitrophenyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine typically involves the reaction of 2-ethoxybenzyl chloride with 2-nitrobenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ethoxy group can be cleaved under acidic conditions to yield the corresponding phenol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Hydrochloric acid, sulfuric acid.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: 1-(2-ethoxyphenyl)-4-[(2-aminophenyl)methyl]piperazine.

    Reduction: 1-(2-hydroxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine.

    Substitution: Various substituted piperazines depending on the electrophile used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The piperazine ring can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine
  • 1-(2-Ethoxyphenyl)-4-[(2-aminophenyl)methyl]piperazine
  • 1-(2-Hydroxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine

Uniqueness: 1-(2-Ethoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of both an ethoxy group and a nitrophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-25-19-10-6-5-9-18(19)21-13-11-20(12-14-21)15-16-7-3-4-8-17(16)22(23)24/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRUOEBFNRPUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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